N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide
Overview
Description
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide typically involves a multi-step process. The initial step often includes the formation of the furan-2-yl prop-2-enylidene intermediate, which is then reacted with an appropriate amine to form the final product. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired configuration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), would be essential for monitoring the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methylanilino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce simpler amines.
Scientific Research Applications
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3,4,5-trimethoxybenzamide
- N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-chloroanilino)acetamide
Uniqueness
Compared to similar compounds, N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide is unique due to its specific structural features, such as the methylanilino group. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-13-6-8-14(9-7-13)17-12-16(20)19-18-10-2-4-15-5-3-11-21-15/h2-11,17H,12H2,1H3,(H,19,20)/b4-2+,18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCUXOWHNHMWCN-SFHDDKPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C=C\C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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